Defensin B
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GYGCPFNQYQCHSHCRGIRGYKGGYCTGRFKQTCKCY |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Defensin B exhibits potent antimicrobial properties against a range of pathogens, including bacteria, fungi, and viruses.
- Mechanisms of Action : The antimicrobial action of defensins is primarily mediated through:
- Clinical Studies : Research has demonstrated that human β-defensin 2 (HBD2) protects keratinocytes from damage caused by bacterial proteases, showcasing its potential in skin-related infections . Additionally, defensins have been applied to medical instruments to impart long-lasting antibacterial effects .
Immune Modulation
Beyond their antimicrobial functions, defensins play a crucial role in modulating immune responses.
- Chemotaxis and Immune Cell Activation : Defensins promote the chemotaxis of immune cells such as T cells and macrophages. They enhance the activation of these cells through signaling pathways that link innate and adaptive immunity .
- Clinical Implications : The ability of defensins to regulate inflammation positions them as potential therapeutic agents for inflammatory diseases such as atopic dermatitis and inflammatory bowel disease. Studies indicate that defensins can ameliorate symptoms by modulating immune responses in affected tissues .
Therapeutic Potential in Diseases
Defensins have garnered attention for their therapeutic applications in various diseases:
- Infectious Diseases : Their broad-spectrum antimicrobial activity makes defensins suitable candidates for treating infections resistant to conventional antibiotics. Preclinical studies have highlighted their efficacy against pathogens like HIV and other RNA viruses .
- Chronic Inflammatory Conditions : Defensins have been implicated in the management of chronic conditions such as diabetes and periodontitis by regulating inflammatory processes .
- Cancer Therapy : Research indicates that defensins can influence tumor microenvironments, potentially offering novel strategies for cancer treatment through immunomodulation .
Case Studies and Research Findings
The following table summarizes key findings from recent studies on the applications of this compound:
Comparison with Similar Compounds
Structural and Functional Overview
Mechanistic Differences
This compound vs. hBD2 :
This compound vs. HD5 :
This compound vs. Plectasin :
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The most common method for preparing this compound is Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS). This technique allows for the stepwise assembly of the peptide chain on a resin support, facilitating high purity and yield.
Optimization Strategies: Recent studies have optimized Fmoc-SPPS of β-defensins by employing orthogonal disulfide bond formation strategies to correctly pair cysteine residues. The use of optimized resins, coupling reagents, and pseudoproline dipeptide building blocks reduces chain aggregation and improves crude peptide yield.
Disulfide Bond Formation: Orthogonal protection of cysteine residues enables selective formation of disulfide bonds in a controlled sequence, critical for achieving the native fold of this compound. Alternative strategies include replacing native disulfide bridges with diselenide bonds to improve oxidative folding efficiency and peptide stability.
Recombinant Expression
Although synthetic methods dominate, recombinant expression in bacterial or eukaryotic systems can be used for this compound production, especially for large-scale applications. This involves cloning the gene encoding this compound, including its signal and pro-segments, into an expression vector, followed by expression, purification, and refolding of the peptide.
- Challenges: Recombinant expression often requires refolding steps to achieve correct disulfide bond formation and biological activity. The presence of pro-segments can assist in proper folding and reduce toxicity during expression.
Characterization and Quality Control
After synthesis, this compound peptides undergo rigorous characterization to confirm purity, correct folding, and biological activity:
High-Performance Liquid Chromatography (HPLC): Used to assess purity and isolate the correctly folded peptide fraction.
Mass Spectrometry (LC-MS): Confirms molecular weight and verifies peptide identity.
Raman Spectroscopy: Provides structural information on peptide folding and disulfide bond formation.
Data Table: Summary of Preparation Parameters and Outcomes
Research Findings on Preparation Efficiency and Biological Activity
Improved Synthesis Efficiency: The introduction of pseudoproline dipeptides and optimized coupling reagents in Fmoc-SPPS significantly reduces chain aggregation, increasing the yield of crude this compound peptide.
Structural Integrity and Functionality: Studies demonstrate that the immunomodulatory and antimicrobial activities of this compound depend heavily on the correct disulfide bond formation and three-dimensional structure. Peptides lacking proper disulfide bridges fail to suppress inflammatory responses effectively.
Alternative Bonding Strategies: Replacing disulfide bonds with diselenide bonds has been shown to facilitate oxidative folding and improve peptide stability without compromising biological function, offering a promising avenue for synthetic preparation.
Q & A
Q. How do researchers address ethical considerations in animal studies involving Defensin B?
- Methodological Answer : Follow ARRIVE guidelines for reporting animal experiments. Obtain ethics committee approval and include details in methods sections (e.g., anesthesia protocols, humane endpoints). Use the minimum sample size required for statistical power .
Literature and Knowledge Gaps
Q. What systematic review strategies identify gaps in this compound’s role in mucosal immunity?
Q. How to differentiate this compound’s functions from other antimicrobial peptides in overlapping pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
